Etodesnitazene, also known as etazene, is a synthetic opioid belonging to the class of 2-benzylbenzimidazole compounds. It was developed in the late 1950s as an analgesic and is structurally related to etonitazene, differing primarily by the absence of a nitro group at the C5 position of the benzimidazole ring. This modification significantly influences its pharmacological properties, including potency and side effects. Etodesnitazene has been identified as a potent opioid analgesic, with reported potencies approximately 70 times that of morphine, making it a subject of interest in both medical and illicit contexts .
The metabolism of etodesnitazene involves several key reactions that transform it into various metabolites. These include:
These reactions lead to the formation of multiple metabolites, which can exhibit different pharmacological activities compared to the parent compound.
The synthesis of etodesnitazene involves several steps:
These methods are noted for their simplicity and cost-effectiveness, often not requiring regulated precursors.
Studies on etodesnitazene have demonstrated that it can inhibit several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6, and CYP3A4), which are crucial for drug metabolism. This inhibition can lead to significant drug-drug interactions when co-administered with other medications metabolized by these pathways . Furthermore, its pharmacokinetics suggest that it may not be a substrate for p-glycoprotein, which could influence its absorption and distribution in the body.
Etodesnitazene shares structural similarities with several other compounds within the 2-benzylbenzimidazole class. Notable comparisons include:
| Compound Name | Structural Modifications | Potency Relative to Morphine | Key Characteristics |
|---|---|---|---|
| Etonitazene | Nitro group at C5 | ~1000 times more potent | Strong analgesic effects |
| Isotonitazene | Isopropoxy substitution | ~500 times more potent | High potency; similar action profile |
| Metonitazene | Variations in side chains | Comparable to etonitazene | Similar metabolic pathways |
| Clonitazene | Halogen substitutions | Comparable or slightly greater than morphine | Reduced potency compared to others |
These compounds illustrate variations in potency and pharmacological profiles based on structural modifications. Etodesnitazene's unique position without a nitro group differentiates it from its analogs while still maintaining significant opioid activity .
The trajectory of synthetic opioid development spans nearly two centuries, beginning with Friedrich Sertürner's isolation of morphine from opium in 1803. The mid-20th century marked a pivotal shift toward fully synthetic compounds, driven by the need for alternatives to plant-derived alkaloids. Etonitazene, discovered in 1957 during research at CIBA Pharmaceuticals, established the benzimidazole scaffold as a viable platform for opioid activity. Etodesnitazene emerged from this same research initiative as part of systematic efforts to modify the etonitazene structure through nitro group removal and alkyl chain variations.
This period paralleled Paul Janssen's pioneering work on fentanyl analogues, demonstrating two distinct approaches to synthetic opioid design: piperidine-based structures (e.g., fentanyl) versus benzimidazole cores (e.g., etonitazene). The benzimidazole series initially received less commercial attention due to the superior clinical utility of fentanyl derivatives, leaving compounds like etodesnitazene as pharmacological curiosities until their rediscovery in designer drug markets six decades later.
The nitazene family comprises over a dozen structurally related benzimidazole opioids characterized by:
Structural modifications at these positions produce dramatic changes in pharmacological activity. For example:
The removal of etonitazene's nitro group (yielding etodesnitazene) reduces potency by ~94%, while maintaining sufficient activity to pose significant abuse potential. These structure-activity relationships drove the proliferation of nitazene analogues as clandestine laboratories sought to circumvent controlled substance laws through minor molecular tweaks.
Etodesnitazene occupies a unique niche among benzimidazole opioids due to its desnitro configuration. Unlike isotonitazene and metonitazene, which retain the nitro group associated with high μ-opioid receptor affinity, etodesnitazene demonstrates:
Comparative analysis of hepatic metabolism reveals shared biotransformation pathways with other nitazenes:
| Metabolic Pathway | Etodesnitazene | Isotonitazene | Metonitazene |
|---|---|---|---|
| N-Deethylation | ✓ | ✓ | ✓ |
| O-Dealkylation | ✓ | ✓ | ✓ |
| Hydroxylation | ✓ | ✓ | ✓ |
| N-Oxidation | – | ✓ | – |
The absence of nitro-group metabolism in etodesnitazene differentiates its pharmacokinetic profile from nitro-containing analogues, potentially influencing detection strategies in forensic toxicology. Its 4-ethoxybenzyl substituent further distinguishes it from compounds with isopropyl (etonitazene) or methyl (metonitazene) side chains, contributing to altered receptor binding kinetics.
Etodesnitazene represents a significant member of the 2-benzylbenzimidazole class of synthetic compounds, distinguished by its unique structural features and chemical properties [1] [2]. This benzimidazole-derived compound exhibits characteristic molecular architecture that places it within the broader category of nitazene analogues, though it specifically lacks the nitro group that defines many related structures [3] [4].
The molecular identity of etodesnitazene is precisely defined by its molecular formula C₂₂H₂₉N₃O, yielding a molecular weight of 351.5 grams per mole [1] [4]. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-[2-[(4-ethoxyphenyl)methyl]benzimidazol-1-yl]-N,N-diethylethanamine [1] [5]. Alternative systematic names include 2-(2-(4-ethoxybenzyl)-1H-benzimidazol-1-yl)-N,N-diethylethan-1-amine and N,N-diethyl-2-{2-[(4-ethoxyphenyl)methyl]-1H-benzimidazol-1-yl}ethan-1-amine [1] [4].
The compound is registered under Chemical Abstracts Service number 14030-76-3, with additional identifiers including the United Nations International Identifier H7YW5L26CS and Drug Enforcement Administration code number 9765 [1] [4]. The InChI string representation provides the complete structural description: InChI=1S/C22H29N3O/c1-4-24(5-2)15-16-25-21-10-8-7-9-20(21)23-22(25)17-18-11-13-19(14-12-18)26-6-3/h7-14H,4-6,15-17H2,1-3H3 [1] [4].
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₉N₃O [1] |
| Molecular Weight | 351.5 g/mol [1] |
| Chemical Abstracts Service Number | 14030-76-3 [1] |
| International Union of Pure and Applied Chemistry Name | 2-[2-[(4-ethoxyphenyl)methyl]benzimidazol-1-yl]-N,N-diethylethanamine [1] |
| United Nations International Identifier | H7YW5L26CS [1] |
| InChIKey | BMLPNUNXHUGDOI-UHFFFAOYSA-N [1] |
Etodesnitazene exhibits achiral molecular architecture, containing zero defined stereocenters and no E/Z centers, resulting in no optical activity [6]. The compound demonstrates no stereochemical complexity, classifying it as stereochemically uniform with a defined charge state of zero [6]. This structural characteristic distinguishes etodesnitazene from many pharmaceutical compounds that exhibit stereoisomerism.
The molecular framework allows for structural modifications at three primary positions: the para-benzyl position, the 5-position of the benzimidazole ring, and the substituted ethyl amino side chain [7]. Various isomeric variants have been identified within the broader 2-benzylbenzimidazole family, including 6-methyl desnitroetonitazene, etomethazene (5-methyl desnitroetonitazene), isotodesnitazene, and protodesnitazene [8]. These isomers present analytical challenges due to identical molecular weights and similar fragmentation patterns, necessitating advanced analytical techniques such as Fourier-transform infrared spectroscopy or nuclear magnetic resonance for definitive identification [8].
The 5-methyl derivative, known as 5-methyl etodesnitazene or etomethazene, maintains the molecular formula C₂₃H₃₁N₃O with a molecular weight of 365.5 grams per mole [9] [10]. This methylated variant demonstrates the structural flexibility inherent in the benzimidazole scaffold for positional substitutions [9] [10].
Etodesnitazene demonstrates the capacity to form various salt derivatives, with the hydrochloride salt representing the most commonly documented form [3]. The hydrochloride salt exhibits the molecular formula C₂₂H₃₀ClN₃O with a molecular weight of 387.9 grams per mole, corresponding to Chemical Abstracts Service number 1071546-16-1 [3]. The systematic name for this salt form is designated as 2-[2-[(4-ethoxyphenyl)methyl]benzimidazol-1-yl]-N,N-diethylethanamine hydrochloride [3].
The citrate salt form has been characterized with the molecular formula C₂₂H₂₉N₃O·C₆H₈O₇, yielding a molecular weight of 543.60868 grams per mole [11]. This crystalline solid derivative exhibits an accurate mass of 543.2581 and maintains the structural integrity of the parent compound while providing enhanced stability and handling characteristics [11]. The citrate form demonstrates solubility in dimethylformamide (10 mg/ml), dimethyl sulfoxide (10 mg/ml), and phosphate-buffered saline at pH 7.2 (1 mg/ml) [12].
| Salt Form | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number |
|---|---|---|---|
| Free Base | C₂₂H₂₉N₃O | 351.5 [1] | 14030-76-3 [1] |
| Hydrochloride | C₂₂H₃₀ClN₃O | 387.9 [3] | 1071546-16-1 [3] |
| Citrate | C₂₂H₂₉N₃O·C₆H₈O₇ | 543.61 [11] | Not specified |
The structural relationship between etodesnitazene and etonitazene reveals critical molecular differences that significantly impact biological activity [7] [13]. Etonitazene contains a nitro group at the 5-position of the benzimidazole ring, represented by the -NO₂ substitution, while etodesnitazene lacks this functional group, exhibiting a hydrogen atom (-H) at the corresponding position [7] [13]. This structural modification represents the defining characteristic that distinguishes "desnitazene" analogues from their nitrated counterparts [7] [13].
The alkoxy chain length at the para-benzyl position governs potency relationships within the 2-benzylbenzimidazole series [14]. Both etodesnitazene and etonitazene contain ethoxy (-OC₂H₅) substitutions, contrasting with metonitazene (methoxy, -OCH₃), protonitazene (propoxy, -OC₃H₇), and isotonitazene (isopropoxy, -OCH(CH₃)₂) [7] [14]. This ethoxy substitution represents an optimal chain length for biological activity within the series [14].
The amino side chain configuration remains consistent between etodesnitazene and etonitazene, both containing the N,N-diethyl moiety (-N(C₂H₅)₂) [7]. Alternative modifications include N-pyrrolidino substitutions (-N(C₄H₈)) and N-piperidinyl substitutions (-N(C₅H₁₀)), which have been shown to alter activity profiles significantly [7] [15].
Structure-activity relationship studies demonstrate that removal of the 5-nitro group consistently results in pronounced decreases in potency across the benzimidazole series [7] [13] [16]. Specifically, etodesnitazene exhibits substantially reduced potency compared to etonitazene, with in vitro data showing 51.9 nanomolar potency for etodesnitazene versus 0.509 nanomolar for etonitazene in μ-opioid receptor β-arrestin 2 recruitment assays [7]. This represents approximately a 100-fold reduction in potency attributable to the absence of the nitro group [7] [13].
The comparative molecular architecture reveals that both compounds share identical core benzimidazole frameworks with 4-ethoxybenzyl substitutions at the 2-position and diethylaminoethyl chains at the 1-position [7]. The critical structural difference lies solely in the 5-position substitution pattern, highlighting the profound impact of the nitro group on molecular recognition and binding affinity [7] [13].
| Compound | R₁ (para-benzyl) | R₂ (5-position) | R₃ (amino chain) | Molecular Weight |
|---|---|---|---|---|
| Etodesnitazene | -OC₂H₅ | -H | -N(C₂H₅)₂ | 351.5 [1] |
| Etonitazene | -OC₂H₅ | -NO₂ | -N(C₂H₅)₂ | 396.5 [7] |
| Metodesnitazene | -OCH₃ | -H | -N(C₂H₅)₂ | 323.4 [7] |
| Isotodesnitazene | -OCH(CH₃)₂ | -H | -N(C₂H₅)₂ | 365.5 [7] |
Etodesnitazene synthesis follows established benzimidazole chemistry principles first developed in the 1950s [1] [2]. The compound represents a nitro-less analog of etonitazene, with the molecular formula C22H29N3O and molecular weight of 351.5 grams per mole [3]. The synthesis pathway involves multiple sequential reactions building upon the core benzimidazole scaffold.
The primary synthetic route utilizes the Phillips-Ladenburg reaction, a well-established condensation mechanism between ortho-phenylenediamine derivatives and carboxylic acids or their derivatives [4] [5]. This foundational reaction forms the benzimidazole core structure through nucleophilic attack of the diamine on the carbonyl carbon, followed by cyclization and water elimination [6]. The reaction mechanism proceeds through formation of a monoacyl intermediate, which subsequently undergoes intramolecular cyclization with elimination of water to yield the benzimidazole ring system [6].
Key precursor chemicals include ortho-phenylenediamine as the foundational building block, 4-ethoxybenzyl halide derivatives for the benzyl substitution, and diethylaminoethyl halide for the terminal amine functionality [7]. The synthesis requires careful selection of activating reagents, with mineral acids such as hydrochloric acid serving as catalysts for the initial condensation step [8] [9]. Base catalysts including potassium carbonate and cesium carbonate facilitate subsequent alkylation reactions [7].
The reaction conditions typically involve elevated temperatures ranging from 100 to 250 degrees Celsius, with reaction times extending from one to six hours depending on the specific synthetic step [8] [4]. Formic acid serves as both solvent and reactant in the initial benzimidazole formation, while polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide enable efficient alkylation reactions [5] [10].
Alternative synthetic pathways include the Weidenhagen reaction, which involves condensation of ortho-phenylenediamine with aldehydes and ketones [4]. However, this approach typically yields lower product quantities and requires more severe reaction conditions, limiting its practical application for large-scale synthesis [4]. Microwave-assisted synthesis represents a modern alternative, offering reduced reaction times and potentially cleaner product profiles through controlled heating [4].
Industrial manufacture of etodesnitazene faces significant challenges related to precursor availability, regulatory oversight, and process scalability. The synthetic opioid production landscape has evolved dramatically since the compound's initial development, with modern manufacturing occurring primarily in unregulated facilities [11] [12].
Scale-up considerations include the need for specialized equipment capable of handling elevated temperatures and corrosive reaction conditions [13]. The Phillips-Ladenburg condensation requires precise temperature control to prevent decomposition of sensitive intermediates, while maintaining adequate reaction rates for commercial viability [8]. Heat management becomes particularly critical at industrial scales, where poor temperature distribution can lead to formation of undesired side products and reduced overall yields [12].
Raw material sourcing presents ongoing challenges for legitimate production. Ortho-phenylenediamine and related precursors are dual-use chemicals with applications in both pharmaceutical and industrial sectors [13]. This dual-use nature complicates regulatory oversight, as legitimate manufacturers may inadvertently supply materials to illicit production networks [11]. The global supply chain for chemical precursors has created opportunities for diversion, with shell companies and weak regulatory oversight enabling unauthorized production [11].
Process safety considerations include management of hazardous intermediates and byproducts generated during synthesis. The use of strong acids and bases requires appropriate containment systems and waste treatment facilities [12]. Solvent recovery and recycling systems become economically important at industrial scales, particularly given the large volumes of organic solvents required for extraction and purification operations [13].
Quality control systems must address the challenge of maintaining consistent product purity across multiple production batches [14]. Variations in precursor quality, reaction conditions, and purification efficiency can significantly impact final product specifications [15]. The development of robust analytical methods for in-process monitoring and final product release testing requires substantial investment in analytical instrumentation and technical expertise [16].
Economic factors influence production decisions, with synthetic opioids offering significantly higher profit margins compared to traditional plant-derived compounds [17]. The high potency-to-weight ratio of etodesnitazene enables efficient transportation and distribution, reducing logistical costs for illicit manufacturers [11]. However, the specialized knowledge and equipment required for safe production create barriers to entry for potential manufacturers [12].
Purification of etodesnitazene requires sophisticated separation techniques to achieve pharmaceutical-grade purity levels. Standard purification protocols typically achieve greater than 98 percent purity as measured by high-performance liquid chromatography with ultraviolet detection [14] [7].
Liquid-liquid extraction represents the primary purification approach for crude reaction products. Liquid phase microextraction using trioctylamine in dodecyl acetate achieves recovery rates of approximately 80 percent with coefficient of variation below 13 percent [18]. This technique offers advantages including reduced solvent consumption and improved selectivity compared to traditional extraction methods [18]. Alternative electromembrane extraction approaches yield recovery rates of 61 to 64 percent, though with reduced precision compared to liquid phase microextraction [18].
Chromatographic purification utilizes reversed-phase high-performance liquid chromatography systems with C18 stationary phases [15]. Mobile phase compositions typically employ methanol-water gradients with formic acid modifiers to enhance peak resolution and minimize tailing effects [16]. Retention times for etodesnitazene range from 4.5 to 5.9 minutes depending on the specific chromatographic conditions employed [1] [16].
Salt formation represents a critical purification step, with citrate salts being the preferred form due to enhanced stability and handling characteristics [14] [7]. The conversion to citrate salt form typically achieves yields of 85 to 95 percent while simultaneously improving the overall purity profile [7]. Salt crystallization enables removal of residual organic impurities and provides a stable final product form suitable for storage and analysis [14].
Yield optimization strategies focus on maximizing conversion efficiency at each synthetic step while minimizing formation of unwanted byproducts [7]. The overall synthetic yield for etodesnitazene ranges from 50 to 70 percent across the complete reaction sequence, with individual steps achieving yields between 60 and 85 percent [7]. Critical factors influencing yield include precursor purity, reaction temperature control, and timing of reagent additions [8] [4].
Analytical characterization utilizes multiple complementary techniques to confirm product identity and purity. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, while mass spectrometry enables precise molecular weight determination [7] [15]. The molecular ion peak appears at mass-to-charge ratio 351, with fragmentation patterns consistent with the proposed benzimidazole structure [1] [16].